molecular formula C7H7NO2 B1587524 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione CAS No. 10478-33-8

1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione

Cat. No. B1587524
CAS RN: 10478-33-8
M. Wt: 137.14 g/mol
InChI Key: DOTAQRZGKATJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione” is a chemical compound with the CAS Number: 7223-42-9 . It has a molecular weight of 109.17 and its IUPAC name is 1-(2-propynyl)pyrrolidine . The compound is typically stored in a sealed, dry environment at 2-8°C .


Synthesis Analysis

There are several methods for synthesizing this compound. One method involves the slow addition of 3-Bromoprop-l-yne to methylamine at -10 °C . After addition, the mixture is stirred at room temperature overnight, and then distilled on a rectification column to afford the desired product as a colorless oil . Other methods involve using diethyl ether , potassium carbonate in acetone , or aluminum oxide with potassium hydroxide .


Molecular Structure Analysis

The linear structure formula for this compound is C7H11N . The InChI Key is IUGUPWHFLZEPHN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound can undergo various reactions. For instance, it can react with 2,3-dimethyl-buta-1,3-diene in the presence of zinc(II) iodide and zinc in dichloromethane . It can also react with 2,3-dicyano-5,6-dichloro-p-benzoquinone in benzene .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.

Scientific Research Applications

Antimicrobial Activity and Synthesis

Chromones and their derivatives have been synthesized via cyclodehydration involving compounds structurally similar to 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione. These derivatives have shown potential antimicrobial activity, comparable to standard drugs. The use of ultrasound irradiation in synthesis enhances the economic and environmental appeal of these manipulations (Chate et al., 2013).

Organic Mannich Base Systems

The antioxidant activity of organic Mannich base systems, incorporating structures akin to 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione, has been studied. These studies provide insights into the structure-property relationship, bonding behavior, and electronic structure, offering a comprehensive understanding of their antioxidant capabilities (Boobalan et al., 2014).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been explored as corrosion inhibitors for carbon steel in acidic media. Their effectiveness, quantified through various electrochemical methods, highlights their potential as economically feasible and environmentally benign corrosion inhibitors (Zarrouk et al., 2015).

Dipeptide Analogues

N-acylated, O-alkylated dipeptide analogues, based on pyrrolin-2-ones, demonstrate the synthetic versatility of compounds related to 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione. These studies not only highlight the potential for creating extended linear conformations but also open up avenues for exploring novel biological activities (Hosseini et al., 2006).

Molecular Electronics and Photophysics

Research into conjugated polyelectrolytes incorporating the diketopyrrolopyrrole (DPP) backbone, analogous to 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione, has led to materials with high electron mobility and the potential for application in polymer solar cells. The interfacial properties of these materials facilitate electron extraction and reduce exciton recombination, enhancing the efficiency of solar cells (Hu et al., 2015).

Safety And Hazards

The compound is classified as dangerous . It has hazard statements including H225, H302, H312, H332, and H314 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .

properties

IUPAC Name

1-prop-2-ynylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h1H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTAQRZGKATJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406130
Record name SBB039933
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione

CAS RN

10478-33-8
Record name SBB039933
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Propynyl)succinimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione
Reactant of Route 4
1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.